Songoramine

Description

Properties

IUPAC Name |

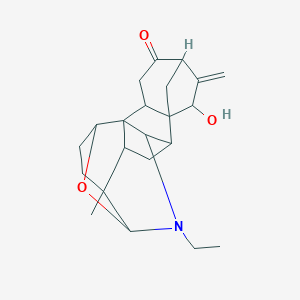

11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSPOBAEOOLGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemo Structural Elucidation and Classification of Songoramine

Structural Assignment and Comprehensive Spectroscopic Elucidation Methodologies

The definitive structure of Songoramine was established through a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is critical in determining the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms.

High-Resolution Mass Spectrometry (HRMS): This technique provides the precise molecular formula for this compound, which is C22H29NO3. This formula is fundamental for calculating the degree of unsaturation and for proposing potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for elucidating the complex, polycyclic structure of this compound.

1H NMR: This technique helps to identify the number and types of hydrogen atoms in the molecule, including their chemical environment and neighboring protons through spin-spin coupling.

13C NMR: This provides information on the number and types of carbon atoms, such as those in methyl, methylene, methine, and quaternary environments, as well as carbonyl and olefinic carbons.

2D NMR Techniques: Advanced methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular puzzle by establishing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores—parts of the molecule that absorb light. In this compound, this can help confirm the presence of functionalities like carbonyl groups or carbon-carbon double bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H29NO3 |

| Molecular Weight | 355.5 g/mol |

| Exact Mass | 355.21474379 Da |

Data sourced from PubChem CID 14526618. nih.gov

This compound as a Napelline-Type C20-Diterpenoid Alkaloid

This compound is classified as a C20-diterpenoid alkaloid of the napelline (B1196341) type. researchgate.netnih.gov Diterpenoid alkaloids are a class of natural products characterized by a core structure derived from a C20 diterpene skeleton, into which a nitrogen atom has been incorporated, typically from an amino acid. nih.gov

The napelline family represents a specific subgroup of these alkaloids, noted for their complex and compact cage-like structures. researchgate.netresearchgate.net The successful asymmetric total synthesis of (-)-Songoramine, alongside other members of this family like (-)-napelline and (-)-songorine, confirms its place within this distinct chemical class. nih.gov

Characterization of Key Structural Motifs: Azabicyclo[3.2.1]octane and ent-Kaurane Skeletal Framework

The structure of this compound is defined by two critical skeletal motifs that are characteristic of napelline-type alkaloids. researchgate.netnih.govresearchgate.net

ent-Kaurane Skeletal Framework: The foundational core of this compound is a tetracyclic system of the ent-kaurane type. This framework consists of a 6/6/6/5 ring system, providing a rigid and sterically congested carbon skeleton. researchgate.netresearchgate.net

Azabicyclo[3.2.1]octane Moiety: Fused to the ent-kaurane core is a nitrogen-containing bicyclic system known as an azabicyclo[3.2.1]octane moiety. researchgate.netresearchgate.net The incorporation of the nitrogen atom into the polycyclic diterpene framework creates the final, compact hexacyclic architecture of napelline alkaloids like this compound. researchgate.net

The convergent synthesis of these alkaloids often involves the strategic assembly of the ent-kaurane core followed by the construction of the azabicyclo[3.2.1]octane ring system. researchgate.net

Determination of Relative and Absolute Stereochemistry of this compound

The complex three-dimensional arrangement of atoms, or stereochemistry, is a crucial aspect of this compound's chemical identity. The molecule contains multiple stereocenters, making the determination of both its relative and absolute configuration essential.

The absolute stereochemistry of this compound has been established, as evidenced by the targeted total synthesis of the specific enantiomer, (-)-songoramine. nih.gov The negative sign in its name refers to its levorotatory optical activity, indicating that it rotates plane-polarized light to the left.

The determination of the relative and absolute stereochemistry of such complex molecules typically relies on several advanced analytical methods:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. It provides unambiguous proof of both relative and absolute stereochemistry. researchgate.net

2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that can establish the relative stereochemistry. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the deduction of their spatial relationships within the rigid polycyclic framework.

Chemical Correlation: The stereochemistry can also be determined by chemically converting the molecule to or from a compound whose absolute stereochemistry is already known.

While the synthesis of (-)-Songoramine confirms its absolute configuration, the specific experimental details of its initial stereochemical determination are not detailed in the available search results.

Advanced Synthetic Methodologies for Songoramine and Its Analogues

Strategic Considerations for Constructing the Hexacyclic Framework of Songoramineresearchgate.netacs.orgnih.govresearchgate.netacs.org

The synthesis of the compact, hexacyclic core of Songoramine requires a carefully orchestrated sequence of reactions to assemble its constituent rings with precise stereochemical control. researchgate.netacs.org The napelline-type alkaloids, including this compound, are characterized by an ent-kaurane-type tetracyclic skeleton (6/6/6/5) fused with an azabicyclo[3.2.1]octane moiety. researchgate.netacs.orgnih.govresearchgate.net

Convergent Assembly Approaches to the ent-Kaurane Coreacs.orgresearchgate.netunizg.hrnih.govresearchgate.net

One notable convergent strategy involves a Hoppe's homoaldol reaction between a cyclohexenyl carbamate (B1207046) and an aldehyde, followed by a BF3·OEt2-mediated intramolecular Mukaiyama–Michael-type reaction to construct the tetracyclic core. acs.orgunizg.hrnih.gov This method has been successfully applied to the asymmetric total syntheses of highly oxidized ent-kaurane diterpenoids. acs.orgunizg.hrnih.gov Another powerful approach utilizes a Rh-catalyzed [3+2+1] cycloaddition followed by a Pd-mediated 5-endo cycloalkenylation for the efficient construction of the tetracyclic core of ent-kaurane diterpenoids. researchgate.net

A divergent approach has also been developed, starting from a common intermediate to access various biogenetically related diterpenoids, including ent-kauranes. researchgate.net This strategy employs a De Mayo reaction to rapidly generate the bicyclo[3.2.1]octane moiety characteristic of the ent-kaurane skeleton. researchgate.net

Methodologies for the Formation of the Azabicyclo[3.2.1]octane Moietyresearchgate.netacs.orgnih.govrsc.orgresearchgate.net

The construction of the azabicyclo[3.2.1]octane ring system is a critical step in the synthesis of this compound and related alkaloids. researchgate.netacs.orgnih.gov This structural motif is central to the biological activity of many tropane (B1204802) alkaloids. rsc.org

A key strategy for the formation of this moiety is an intramolecular Mannich cyclization. researchgate.netacs.orgnih.gov This reaction is often inspired by the proposed biogenetic pathway of napelline (B1196341) alkaloids, which involves a late-stage amine-related cyclization from an ent-kaurane-type tetracyclic aldehyde to form the azabicyclo[3.2.1]octane skeleton. acs.org Other approaches to the 2-azabicyclo[3.2.1]octane core, a related structure, involve the ring-opening of epoxides with ammonia (B1221849) followed by nucleophilic attack of the resulting amine onto an ester. researchgate.net

Asymmetric Total Synthesis of Songoramineresearchgate.netacs.orgnih.govacs.orgthieme-connect.comencyclopedia.pubrsc.org

The asymmetric total synthesis of this compound represents a significant achievement in natural product synthesis, requiring the development of novel enantioselective methods to control its multiple stereocenters. researchgate.netacs.orgnih.govacs.orgthieme-connect.comencyclopedia.pubrsc.org A successful synthesis was reported that achieved the target molecule in 22 steps from a commercially available starting material. acs.org

Development of Enantioselective Catalytic Reactions

Enantioselective catalysis is crucial for establishing the correct stereochemistry throughout the synthesis of chiral molecules like this compound. wikipedia.orgorganic-chemistry.orgfrontiersin.orgnih.govrsc.org These reactions utilize chiral catalysts to favor the formation of one enantiomer over the other. wikipedia.org

In the context of this compound synthesis and its precursors, various enantioselective catalytic reactions have been employed. For instance, organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has been used to achieve asymmetric transformations. wikipedia.org Transition metal catalysis, often in combination with chiral ligands, is another powerful tool for creating stereogenic centers with high precision. frontiersin.org For example, rhodium-catalyzed enantioselective C-C bond activation has been used to construct all-carbon 6/6/6 tricyclic skeletons bearing a quaternary carbon center. encyclopedia.pub

Critical Reaction Sequences and Methodological Innovations:

The successful total synthesis of this compound hinged on several key reaction sequences and methodological breakthroughs. These innovations addressed the significant challenges posed by the molecule's complex and densely functionalized structure.

A pivotal step in a convergent synthesis of this compound and its analogues is the diastereoselective intermolecular copper-mediated conjugate addition. researchgate.netacs.orgnih.gov This reaction serves to couple two major fragments of the molecule, a crucial C-C bond-forming event that sets the stage for subsequent cyclizations. researchgate.netencyclopedia.pubacs.org Conjugate additions are powerful tools in synthesis, involving the addition of a nucleophile to an electron-deficient double or triple bond. beilstein-journals.org In this specific case, the copper catalyst plays a key role in controlling the diastereoselectivity of the addition, ensuring the formation of the desired stereoisomer. This step is followed by an intramolecular Michael addition reaction to construct the tetracyclic skeleton. researchgate.netacs.orgnih.gov

Intramolecular Michael Addition Reactions for Polycycle Construction

The intramolecular Michael addition is a powerful and widely utilized strategy for the formation of cyclic and polycyclic systems in natural product synthesis. ircbc.cn This reaction involves the conjugate addition of an enolate or other nucleophile onto an α,β-unsaturated carbonyl system within the same molecule, leading to the formation of a new carbon-carbon bond and a ring structure. researchgate.net In the context of this compound synthesis, this method has been pivotal for assembling the core tetracyclic skeleton.

A notable example is the divergent total synthesis of several napelline-type alkaloids, including (-)-Songoramine, developed by the Ma group. researchgate.netnih.govacs.orgresearchgate.net A key step in their strategy is an intramolecular Michael addition reaction that forges the characteristic 6/6/6/5 tetracyclic core of the ent-kaurane framework. researchgate.netresearchgate.net This reaction proceeds after a convergent coupling of two major fragments via a diastereoselective intermolecular copper-mediated conjugate addition. The subsequent intramolecular Michael addition cyclization efficiently constructs the polycyclic skeleton, setting the stage for further transformations. nih.govacs.org The stereoselectivity of this addition is critical and is often influenced by the existing stereocenters in the substrate, guiding the nucleophile to attack from a specific face of the Michael acceptor. nih.gov

Intramolecular Mannich Cyclizations for Azabicyclic Systems

The defining structural feature of napelline-type alkaloids, including this compound, is the intricate azabicyclo[3.2.1]octane moiety. nih.govacs.org The construction of this bridged nitrogen-containing ring system is a significant synthetic challenge. The intramolecular Mannich reaction has emerged as a highly effective method for this purpose. researchgate.net This reaction involves the cyclization of an amino compound onto an iminium ion or its equivalent, which is typically formed in situ from an aldehyde or ketone.

In the divergent synthesis of (-)-Songoramine, the rapid construction of the azabicyclo[3.2.1]octane motif is accomplished via a key intramolecular Mannich cyclization. researchgate.netnih.govresearchgate.net After the assembly of the tetracyclic core, a precursor containing both an amine and a carbonyl group is treated with reagents like Rexyn-300 at elevated temperatures to induce cyclization. thieme-connect.com This step effectively and stereoselectively forges the final two rings of the hexacyclic this compound scaffold. researchgate.netthieme-connect.com The utility of the intramolecular Mannich reaction has been demonstrated in the synthesis of numerous related alkaloids, proving its reliability for creating complex azabicyclic systems. koreascience.krbeilstein-journals.orgnih.gov

Palladium-Catalyzed Decarboxylative Allylation Strategies

Modern transition-metal catalysis offers powerful tools for carbon-carbon bond formation. Palladium-catalyzed decarboxylative allylation has been recognized as a valuable method for forging challenging chemical bonds, including the construction of all-carbon quaternary stereocenters. researchgate.net This reaction typically involves the coupling of an allyl carboxylate with a nucleophile, proceeding through a π-allylpalladium intermediate with the extrusion of carbon dioxide. nih.gov

In a synthetic approach toward napelline alkaloids closely related to this compound, a palladium-catalyzed decarboxylative allylation was employed as a key strategic step. thieme-connect.com This transformation is particularly useful for introducing specific alkyl fragments with high precision and stereocontrol. The reaction's mild conditions and tolerance for various functional groups make it a powerful tool in the late stages of a complex synthesis. rsc.orgrsc.org While not applied directly in the final steps to this compound itself in the reported divergent synthesis, its use for the analogue (-)-napelline highlights its potential and applicability within this class of molecules. thieme-connect.com

Palladium-Catalyzed Cycloalkenylation Approaches

Palladium-catalyzed cycloalkenylation, often referred to as the Saegusa-Ito cyclization, is another sophisticated strategy for the construction of cyclic systems. researchgate.net This reaction transforms silyl (B83357) enol ethers into α,β-unsaturated ketones, mediated by a palladium(II) catalyst. researchgate.net It has been exploited in the synthesis of various natural products to build functionalized carbocyclic rings.

As part of a multi-faceted synthetic strategy for napelline alkaloids, a palladium-catalyzed cycloalkenylation was utilized. thieme-connect.com This approach facilitates the formation of key bicyclic intermediates, such as the bicyclo[3.2.1]octane system, which is a core structural element. researchgate.net The development of catalytic versions of this reaction, using oxygen as a terminal oxidant, has enhanced its efficiency and applicability in large-scale synthesis, making it an attractive method for complex targets like this compound. researchgate.net

Oxidative Dearomatization/Diels-Alder Cycloaddition Pathways

The oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition presents a powerful and elegant strategy for rapidly building molecular complexity. nih.gov This cascade reaction involves the oxidation of a phenol (B47542) or its derivative to generate a reactive, non-aromatic diene or dienophile, which then undergoes an intramolecular [4+2] cycloaddition to form a complex polycyclic framework in a single step. nih.gov

This strategy has been effectively employed in the synthesis of numerous diterpenoid alkaloids with structures related to this compound, such as atisine (B3415921) and liangshanone. researchgate.netresearchgate.net In these syntheses, a suitably substituted phenolic precursor is treated with a hypervalent iodine reagent, like phenyliodonium (B1259483) diacetate (PIDA), to trigger the cascade, forming the characteristic bicyclo[2.2.2]octane core structure. researchgate.netorganic-chemistry.org This method allows for the efficient assembly of the highly caged framework common to this family of alkaloids and demonstrates a powerful approach that could be adapted for the synthesis of the this compound core. researchgate.netnih.gov

Divergent Synthetic Strategies Enabling Access to Multiple Napelline-Type Alkaloids, Including this compound

Divergent synthesis is a highly efficient strategy that allows for the preparation of multiple, structurally related natural products from a common intermediate. This approach is particularly valuable for the napelline alkaloid family, which features a shared core scaffold but varied oxidation patterns and stereochemistry. nih.govacs.org

The research group of Dawei Ma has successfully implemented such a strategy, culminating in the asymmetric total syntheses of eight different napelline-type alkaloids, including (-)-Songoramine, from a unified synthetic pathway. nih.govacs.orgircbc.cn The strategy hinges on the convergent assembly of a common tetracyclic intermediate via intermolecular conjugate addition and an intramolecular Michael addition. researchgate.netresearchgate.net From this central intermediate, pathways diverge through the application of specific transformations. For instance, the intramolecular Mannich cyclization leads to the formation of the core azabicyclo[3.2.1]octane system. nih.govacs.org Subsequent, carefully chosen late-stage oxidation and reduction steps on this advanced intermediate allow for selective access to (-)-Songorine, which is then converted to (-)-Songoramine. figshare.com This powerful divergent approach not only showcases high synthetic efficiency but also provides a platform for producing analogues for structure-activity relationship studies. ircbc.cnacs.org

| Key Synthetic Strategy | Description | Relevance to this compound Synthesis |

| Intermolecular Cu-Mediated Conjugate Addition | Couples two main fragments to form a key intermediate. | Initial convergent step in the divergent synthesis. nih.govresearchgate.net |

| Intramolecular Michael Addition | Forms the tetracyclic ent-kaurane skeleton from the coupled intermediate. | Constructs the core polycyclic framework. researchgate.netnih.gov |

| Intramolecular Mannich Cyclization | Creates the azabicyclo[3.2.1]octane moiety. | Forms the defining hexacyclic structure of the napelline family. researchgate.netresearchgate.net |

| Late-Stage Oxidations/Reductions | Modifies the common hexacyclic intermediate to yield specific alkaloids. | Divergent step to selectively produce Songorine (B610919) and then this compound. figshare.com |

Semisynthetic Routes and Chemoenzymatic Transformations of this compound

Semisynthesis, which utilizes a readily available natural product as a starting material for chemical modifications, is an efficient approach to producing rare analogues or improving the properties of a lead compound. mdpi.com In the context of diterpenoid alkaloids, semisynthesis has been used to create derivatives like lipo-alkaloids from aconitine (B1665448) to reduce toxicity. u-szeged.hu While specific, extensive semisynthetic studies starting from this compound are not widely reported, the principle is demonstrated by the characterization of derivatives like 15-acetylthis compound, suggesting that functional groups on the this compound core can be modified. researchgate.net

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the power of traditional organic chemistry to achieve highly efficient and selective transformations. rsc.orgnih.gov Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for complex protecting group manipulations. nih.govmdpi.com Although no specific chemoenzymatic transformations of this compound have been detailed in the literature, this approach holds significant potential. For example, enzymes like cytochrome P450s could be engineered to perform selective hydroxylations on the alkaloid scaffold, providing access to novel oxidized derivatives that would be difficult to obtain through purely chemical methods. nsf.gov

Structure Activity Relationship Sar Studies of Songoramine and Cognate Diterpenoid Alkaloids

Theoretical Frameworks and Methodologies for SAR Analysis in Complex Natural Products

The study of structure-activity relationships (SAR) for complex natural products like songoramine relies on a combination of theoretical frameworks and advanced analytical methodologies. collaborativedrug.com The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. collaborativedrug.com For multifaceted molecules such as diterpenoid alkaloids, dissecting this relationship requires sophisticated approaches that can handle their inherent complexity, including multiple stereocenters and conformational flexibility. nih.govumich.edu

Methodologically, the total synthesis of natural products and their analogues plays a crucial role in establishing SAR. umich.eduacs.orgnih.gov By systematically modifying different parts of the molecule, chemists can probe the importance of specific functional groups and stereochemical arrangements for biological activity. nih.govnih.govresearchgate.net The synthesis of complex polycyclic natural products is a challenging endeavor that often spurs the development of novel synthetic strategies and methods. umich.eduacs.orgnih.gov

Computational techniques are also indispensable in modern SAR studies. collaborativedrug.com Molecular modeling methods, including molecular docking and pharmacophore modeling, provide insights into how these complex molecules might interact with their biological targets at an atomic level. mdpi.com These in silico approaches can predict binding modes and affinities, thereby guiding the synthesis of new derivatives with potentially enhanced activities. mdpi.com Furthermore, the development of unified synthetic strategies for different classes of diterpenoid alkaloids allows for a more systematic exploration of their chemical space and a deeper understanding of their SAR. escholarship.org

Correlation of Structural Features with Specific Molecular Interactions and Biological Activities (Implied from the broader class of diterpenoid alkaloids)

While direct and exhaustive SAR studies on this compound are limited, a wealth of information can be inferred from the broader class of C20-diterpenoid alkaloids. nih.govresearchgate.net These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects, which are intricately linked to their structural diversity. nih.govresearchgate.netmdpi.com

Diterpenoid alkaloids are classified based on their carbon skeletons into C18, C19, and C20 types, with each class displaying distinct pharmacological profiles. nih.govmdpi.comresearchgate.netmdpi.com The C20-diterpenoid alkaloids, to which this compound belongs, are noted for their structural complexity and potent biological activities. nih.govresearchgate.netnih.gov This group is further subdivided into various types such as atisine (B3415921), denudatine, hetisine, and napelline (B1196341), based on their intricate ring systems. nih.govmdpi.com this compound is classified as a napelline-type alkaloid. mdpi.comrsc.org

Key structural features that are known to influence the biological activity of diterpenoid alkaloids include:

The Polycyclic Core: The rigid, cage-like structure of these alkaloids is fundamental to their interaction with biological targets, such as voltage-gated ion channels. nih.gov

Substitution Patterns: The presence, type, and position of substituents, particularly hydroxyl, methoxyl, and ester groups, on the polycyclic skeleton are critical determinants of activity and toxicity. rsc.org For instance, in the highly toxic C19-diterpenoid alkaloids like aconitine (B1665448), the presence of a benzoyl ester at C-14 and an acetyl group at C-8 are major contributors to their toxicity. rsc.org Hydrolysis of these ester groups significantly reduces toxicity. rsc.org

In a study on the anti-inflammatory activity of various diterpenoid alkaloids, this compound demonstrated notable effects. preprints.org This activity is attributed to its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated microglial cells in a dose-dependent manner, without showing significant cytotoxicity. preprints.org This suggests that this compound could be a promising candidate for development as an anti-inflammatory agent. preprints.org

Impact of Stereochemistry and Conformational Preferences on Bioactivity Profiles

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.govresearchgate.netmichberk.com Natural products are typically biosynthesized as single enantiomers, and their specific three-dimensional arrangement is crucial for their interaction with biological macromolecules, which are also chiral. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is particularly valuable for complex natural products like diterpenoid alkaloids, as it can help to identify the key physicochemical properties that govern their pharmacological effects. mdpi.comnih.gov

One notable QSAR study investigated the anti-inflammatory activity of a dataset of 15 diterpenoid alkaloids, which included songorine (B610919), a close analogue of this compound. preprints.orgnih.gov The anti-inflammatory activity was measured as the half-maximal effective concentration (EC50) in a rat paw edema model. nih.gov The study utilized various quantum chemical parameters calculated using software like HyperChem to build a predictive QSAR model. mdpi.comnih.gov

The resulting QSAR model demonstrated a strong correlation between the calculated descriptors and the observed anti-inflammatory activity, with a high squared correlation coefficient (R²) of 0.981 and a cross-validated R² (Q²) of 0.92. nih.gov The model equation was: log(EC₅₀) = -0.0260 × SAA + 0.0086 × SAG + 0.0011 × VOL - 0.0641 × HE - 0.2628 × LogP - 0.5594 × REF - 0.2211 × POL - 0.1964 × MASS + 0.088 × BE + 0.1398 × HF nih.gov

This model was then used to predict the anti-inflammatory activities of three other diterpenoid alkaloids, including songorine, delsoline, and fuziline, with good accuracy. preprints.orgnih.gov For songorine, the model predicted an EC50 value of 0.301, indicating significant anti-inflammatory potential. preprints.org The descriptors in the model represent various molecular properties such as surface area, volume, hydrophobicity (LogP), and electronic parameters, highlighting the multifactorial nature of the structure-activity relationship for these compounds. nih.gov

Pharmacophore Elucidation for Target-Specific Activity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. researchgate.net This model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar activity.

While specific pharmacophore models for this compound are not extensively reported, studies on related diterpenoid alkaloids provide valuable insights. For instance, in the case of methyllycaconitine (B43530) (MLA), a C19-diterpenoid alkaloid, the pharmacophore for its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) has been identified. rsc.org It involves the key distance between the nitrogen atom of the piperidine (B6355638) E-ring and the ester carbonyl group. rsc.org

For C20-diterpenoid alkaloids of the napelline type, like this compound, a hypothetical pharmacophore for a particular biological target could be constructed based on their common structural features and known active analogues. Such a model for anti-inflammatory activity, for example, would likely include:

A hydrophobic feature: corresponding to the polycyclic core.

Hydrogen bond acceptors/donors: representing the hydroxyl and carbonyl groups.

A positive ionizable feature: corresponding to the tertiary nitrogen atom, which is typically protonated at physiological pH.

A recent study on new napelline-type alkaloids from Aconiti kusnezoffii suggested that uncommon amide and methylenedioxy groups might be promising pharmacophores for lycaconitine-type C19-diterpenoid alkaloids, highlighting the potential for discovering novel pharmacophoric elements within this class of compounds. researchgate.net Further research, including the co-crystallization of this compound or its analogues with their biological targets, would be invaluable for the precise elucidation of their pharmacophores and would greatly facilitate the design of new and more effective therapeutic agents.

Molecular Mechanisms of Action and Target Interactions of Songoramine

In Silico Approaches for Target Identification and Ligand-Receptor Binding Affinities

In the initial phases of drug discovery, computational, or in silico, methods are invaluable for identifying potential molecular targets and predicting the strength of interactions, thereby reducing the scope of experimental work. nih.govnih.gov These approaches integrate biological data with computational tools to model the behavior of molecules, offering insights that can guide further research. nih.gov For Songoramine, while direct and specific in silico analyses are not extensively published, the methodologies for such investigations are well-established.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, forming a stable complex. frontiersin.org This method is frequently used to forecast the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed view of the interaction's stability and dynamics. mdpi.comnih.govnih.govmdpi.com

While specific molecular docking and dynamics simulation studies for this compound with targets like Mitogen-Activated Protein Kinase 14 (MAPK14) and Matrix Metalloproteinase-9 (MMP9) are not detailed in the available literature, the principles can be illustrated by studies on other potential inhibitors of these targets. For instance, in silico screening and docking are common strategies to identify novel MMP9 inhibitors. nih.govmdpi.com These studies typically involve docking a library of compounds into the catalytic domain of MMP9, which contains a critical zinc ion, to predict binding affinities and interaction patterns. frontiersin.orgmdpi.com Similarly, computational methods have been used to identify mebendazole (B1676124) as an inhibitor of MAPK14, with molecular modeling suggesting its ability to bind to the enzyme's catalytic site. nih.gov A hypothetical study on this compound would follow a similar path: docking the alkaloid into the binding pockets of MAPK14 and MMP9, followed by MD simulations to assess the stability of the predicted complexes and calculate binding free energies.

| Target Protein | Inhibitor Example | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| MMP9 | Compound 8 (from a synthesized series) | Not specified, but potent inhibitor (IC50 = 3.3 ± 0.5 nM) | Tyr423 (via H-bond), catalytic Zn2+ (chelation) mdpi.com |

| MMP9 | Compound 24 (from Juniperus communis) | Binding Free Energy: -26.54 KJ/mol | S1' pocket interaction mdpi.com |

| MMP9 | Iturin A | -5.5 kcal/moL | Progesterone Receptor Target researchgate.net |

| MAPK14 | Mebendazole | Not specified, but confirmed binding | Catalytic site nih.gov |

This table is illustrative of the types of data generated from in silico studies on MMP9 and MAPK14 inhibitors, as specific data for this compound is not available.

Elucidation of Cellular Signaling Pathways Potentially Modulated by this compound (e.g., PI3K/AKT/Nrf2 pathway inferred from related compounds)

Understanding how a compound influences cellular signaling pathways is crucial to deciphering its mechanism of action. frontiersin.orgmdpi.com While direct evidence for this compound's impact on specific pathways is limited, valuable inferences can be drawn from studies on structurally analogous alkaloids, such as Songorine (B610919).

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular responses to oxidative stress. arvojournals.orgfrontiersin.org Activation of this pathway leads to the transcription of antioxidant and cytoprotective genes, mitigating cellular damage. arvojournals.orgijbs.com Research on Songorine has demonstrated its ability to activate this very pathway. In a study on sepsis-induced acute lung injury, Songorine was shown to upregulate the expression of PI3K, AKT, and Nrf2 pathway-related proteins. nih.gov This activation led to a reduction in pro-inflammatory cytokines and markers of oxidative stress. nih.gov The protective effects of Songorine were reversed when a PI3K inhibitor was used, confirming the pathway's central role in its mechanism. nih.gov Given the structural similarity between this compound and Songorine, it is plausible that this compound could exert similar modulatory effects on the PI3K/AKT/Nrf2 pathway, thereby contributing to potential antioxidant and anti-inflammatory activities. nih.govnih.gov

| Compound | Model | Pathway Investigated | Key Findings | Reference |

| Songorine | Sepsis-induced Acute Lung Injury (mice and RAW264.7 cells) | PI3K/AKT/Nrf2 | Upregulated pathway-related proteins; reduced inflammatory cytokines and oxidative stress. nih.gov | nih.gov |

| Xanthohumol | Amyloid β-injured osteoblasts | PI3K/AKT/Nrf2 | Showed antioxidative and osteoprotective effects through pathway regulation. nih.gov | nih.gov |

| Hydroxytyrosol | Diquat-induced oxidative stress (pigs and IPEC-J2 cells) | PI3K/AKT/Nrf2 | Protected against oxidative damage by activating the pathway. ijbs.com | ijbs.com |

Mechanistic Insights Derived from Comparative Studies with Structurally Related Alkaloids (e.g., Songorine interactions with GABA-A receptors)

Comparative pharmacology, which examines the activities of structurally related compounds, can provide significant clues about a novel molecule's mechanism of action. The diterpenoid alkaloid Songorine, isolated from the same genus Aconitum as this compound, has been investigated for its effects on neurotransmitter receptors. nih.govresearchgate.netresearchgate.net

The gamma-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. nih.govnih.govyoutube.com It is a crucial target for various clinically important drugs, including benzodiazepines and barbiturates, which modulate its function to produce sedative and anxiolytic effects. nih.govyoutube.com Studies on Songorine have revealed a complex interaction with the GABA-A receptor. One study found that Songorine inhibits the binding of the GABA-A agonist muscimol (B1676869) to synaptic membranes in a non-competitive manner. nih.gov In electrophysiological experiments, Songorine did not elicit a current on its own but significantly inhibited the inward current induced by GABA, suggesting it acts as a non-competitive antagonist at the GABA-A receptor. nih.gov Conversely, another study reported that Songorine acts as a potent GABA-A receptor agonist in vivo and effectively reduces anxiety-like behavior in rats without causing sedation. nih.gov This discrepancy highlights the complexity of diterpenoid alkaloid pharmacology. These findings suggest that this compound, due to its structural resemblance to Songorine, could potentially interact with GABA-A receptors, although its specific mode of action (agonist, antagonist, or allosteric modulator) would require direct experimental validation.

Biochemical and Biophysical Characterization of this compound-Target Interactions

A definitive understanding of a drug's mechanism requires direct measurement of its interaction with its molecular target. Biochemical and biophysical techniques are employed to characterize these interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. Such methods include, but are not limited to, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), radioligand binding assays, and enzyme inhibition assays.

Currently, the publicly available scientific literature lacks specific biochemical and biophysical studies detailing the direct interaction of this compound with putative molecular targets. While in silico methods can predict potential targets and comparative studies can offer valuable inferences, they cannot replace direct experimental evidence. Future research employing these quantitative techniques will be essential to confirm the predicted targets of this compound, determine the precise nature of the binding, and definitively establish its molecular mechanism of action.

Advanced Analytical and Spectroscopic Characterization of Songoramine

High-Resolution NMR Spectroscopy for Complete Structural and Stereochemical Assignment (e.g., 1H and 13C NMR Assignments)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of Songoramine in solution. The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign every proton (¹H) and carbon (¹³C) signal to its specific position within the molecule's intricate polycyclic framework.

The ¹H NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (multiplicity), which reveals adjacent proton relationships. youtube.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating the type of carbon (e.g., alkyl, olefinic, carbonyl). youtube.com

To assemble the molecular structure, various 2D NMR techniques are employed. researchgate.net These experiments correlate different nuclei through chemical bonds or through space:

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to map out spin systems and connect adjacent fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbons bearing hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds). This is crucial for connecting different molecular fragments and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, which is vital for determining the relative stereochemistry and conformation of the molecule.

Through the meticulous analysis of these combined NMR datasets, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound can be achieved, confirming its constitution and stereochemistry. researchgate.netnih.gov

Table 1: Representative NMR Data Interpretation for this compound Specific, experimentally derived and published data tables for this compound were not available in the searched resources. The following represents the type of data generated from such an analysis.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C-1 | Data Not Available | Data Not Available | Data Not Available |

| C-2 | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... |

| C-20 | Data Not Available | Data Not Available | Data Not Available |

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the calculation of its exact molecular formula. nih.govresearchgate.net Techniques like Time-of-Flight (TOF) or Orbitrap HRMS can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 parts per million), making it possible to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS would confirm its molecular formula of C₂₂H₂₉NO₄.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov In this process, the protonated molecule ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure. The complex, polycyclic nature of diterpenoid alkaloids leads to characteristic fragmentation pathways, often involving the cleavage of specific rings or the loss of substituent groups. researchgate.net Analyzing these fragmentation patterns helps to confirm the proposed structure derived from NMR data and can be used to differentiate between closely related isomers. researchgate.netmdpi.com

Chromatographic Separations and Isolation Techniques for Purity and Quantitative Analysis

The isolation of this compound from its natural source, typically plants of the Aconitum or Consolida genus, requires sophisticated chromatographic techniques to separate it from a complex mixture of other alkaloids and plant metabolites. researchgate.net The process generally begins with a crude solvent extraction of the plant material, followed by a multi-step purification protocol. researchgate.net

Common chromatographic methods employed include:

Column Chromatography (CC): Often used as the initial purification step, employing stationary phases like silica gel or alumina with a gradient of solvents to achieve a preliminary separation of the alkaloid fraction. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of this compound. Reversed-phase (e.g., C18) columns are frequently used, allowing for the separation of closely related alkaloids to yield a highly pure compound. plantsjournal.com

Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatography technique that can be used for the large-scale separation and purification of natural products like alkaloids, minimizing sample loss due to irreversible adsorption. mdpi.com

Once isolated, the purity of the this compound sample is critical for accurate spectroscopic analysis and biological testing. Purity is typically assessed using HPLC, where a single, sharp peak indicates a pure compound. For quantitative analysis, techniques like Quantitative ¹H NMR (qHNMR) or LC-MS can be employed. nih.govnih.gov qHNMR, in particular, provides a direct measurement of purity by comparing the integral of a specific this compound proton signal to that of a certified internal standard of known concentration. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov The process requires the growth of a high-quality single crystal of the compound, which can often be a challenging and rate-limiting step. nih.gov

Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined. researchgate.net For a complex alkaloid like this compound, an X-ray crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry determined by NMR, and reveal the preferred conformation of the molecule in the crystalline state. mdpi.com However, a published single-crystal X-ray structure for this compound was not identified in the available scientific literature.

Application of Computational Chemistry for Conformation Analysis and Electronic Structure Prediction

Computational chemistry provides powerful theoretical tools to complement experimental data from spectroscopic techniques. Methods such as Density Functional Theory (DFT) can be used to model the structure of this compound and predict its properties.

Key applications include:

Conformational Analysis: A molecule like this compound can exist in multiple conformations (spatial arrangements of atoms). Computational methods can be used to calculate the relative energies of different possible conformations, identifying the most stable, low-energy structures. nih.gov This information is valuable for understanding how the molecule might behave in a biological system.

NMR Chemical Shift Prediction: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. These predicted shifts can then be compared with the experimental data to help validate the structural assignment.

Electronic Structure Prediction: Computational models can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.

While these computational tools are widely applied to natural products, specific and detailed computational chemistry studies focusing solely on the conformational analysis and electronic structure of this compound are not prominently reported in the searched literature. nih.govmdpi.com

Future Research Directions and Unexplored Avenues in Songoramine Chemistry and Chemical Biology

Development of Novel and Efficient Synthetic Routes for Analog Library Generation

The total synthesis of complex natural products like Songoramine is a formidable challenge. However, recent achievements, such as the divergent total synthesis of six napelline-type C20-diterpenoid alkaloids including Songorine (B610919) and this compound, have demonstrated the feasibility of accessing these intricate scaffolds. researchgate.net A key future direction is to move beyond the synthesis of the natural product itself and towards the development of highly efficient and flexible synthetic routes capable of generating extensive libraries of analogs. researchgate.net

Creating a diverse collection of analogs is crucial for systematic structure-activity relationship (SAR) studies, which can optimize bioactivity and selectivity. wgtn.ac.nzresearchgate.net Future synthetic strategies should prioritize modularity and convergency, allowing for the late-stage introduction of structural diversity. This approach enables the rapid assembly of numerous derivatives from a common intermediate, which is more efficient than synthesizing each analog from scratch. researchgate.net Techniques such as the Sonogashira coupling, intramolecular Michael additions, and Mannich cyclizations have proven effective in constructing the core skeleton and could be further optimized for analog synthesis. researchgate.netsciforum.netmdpi.com The development of novel synthetic routes that are both efficient and amenable to diversification will be instrumental in exploring the chemical space around the this compound scaffold and identifying new lead compounds. cetya-therapeutics.comiiserpune.ac.in

Table 1: Key Synthetic Strategies for Analog Library Generation

| Strategy | Description | Relevance to this compound |

|---|---|---|

| Divergent Synthesis | From a common advanced intermediate, multiple reaction pathways are used to generate a variety of structurally related final products. researchgate.net | Highly efficient for creating a library of this compound analogs by modifying the core structure in the final steps of the synthesis. researchgate.net |

| Late-Stage Functionalization | The introduction or modification of functional groups on a complex molecule, like a natural product scaffold, at a late stage of the synthesis. | Allows for the modification of specific sites on the this compound molecule to fine-tune its biological activity without needing to re-synthesize the entire structure. |

| Combinatorial Chemistry | Automated synthesis of a large number of different but structurally related molecules. | Could be applied to simpler building blocks that are later incorporated into the this compound scaffold, rapidly generating a large number of derivatives for high-throughput screening. |

| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemistry of the product, which is critical for biological activity. | Essential for the stereoselective construction of the multiple chiral centers in this compound and its analogs, ensuring biological relevance. mdpi.com |

Unraveling Undiscovered Biosynthetic Enzymes and Genetic Pathways

The biosynthetic pathway of diterpenoid alkaloids, including this compound, in Aconitum species is far from being fully understood. nih.gov While the initial steps involving the formation of the diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are established, the subsequent intricate cyclization, nitrogen incorporation, and extensive oxidative modifications remain largely enigmatic. nih.govresearchgate.netresearchgate.net Identifying the specific enzymes—such as terpene synthases, cytochromes P450 (CYP450s), and acyltransferases—and the genes that encode them is a major frontier in this compound research. nih.govbiorxiv.org

Recent transcriptomic analyses of various Aconitum species have predicted numerous candidate genes involved in diterpenoid alkaloid biosynthesis. nih.gov A critical future task is the experimental validation and functional characterization of these putative enzymes. nih.govresearchgate.net This involves heterologous expression of the candidate genes in microbial or plant hosts to determine their specific catalytic functions. Unraveling this complex biosynthetic network could pave the way for producing this compound and its analogs through metabolic engineering in heterologous systems, providing a sustainable and scalable alternative to extraction from plant sources or complex chemical synthesis. biorxiv.org Furthermore, understanding the pathway could reveal novel enzymatic tools for biocatalysis. escholarship.orgmdpi.commdpi.comresearchgate.net

Table 2: Putative Enzyme Families in Diterpenoid Alkaloid Biosynthesis

| Enzyme Family | Predicted Function in Pathway | Status |

|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Condenses precursor molecules to form GGPP, the entry point for diterpenoid synthesis. nih.gov | Genes identified and characterized in several Aconitum species. nih.gov |

| ent-Copalyl Diphosphate Synthase (CPS) | Catalyzes the first cyclization step, converting GGPP to ent-copalyl diphosphate. nih.govresearchgate.net | Genes identified and characterized. nih.gov |

| ent-Kaurene Synthase (KS) | Performs the second cyclization to form the tetracyclic diterpene skeleton. nih.govresearchgate.net | Genes identified and characterized. nih.gov |

| Cytochrome P450 Monooxygenases (CYP450s) | Believed to perform extensive oxidative modifications (hydroxylations, epoxidations) on the alkaloid skeleton, creating structural diversity. nih.govresearchgate.net | Numerous candidates predicted from transcriptome sequencing, but most remain to be experimentally validated. nih.govresearchgate.net |

| N-acetyltransferases (NATs)/Acyltransferases (BAHD family) | Responsible for the decoration of the core skeleton with various acyl groups. nih.govresearchgate.net | Candidates predicted from transcriptomics; functional characterization is a key future task. nih.govresearchgate.net |

| Aminotransferases | Potentially involved in the crucial nitrogen incorporation step that defines the alkaloid structure. researchgate.netbiorxiv.org | Specific enzymes for diterpenoid alkaloids are largely undiscovered. biorxiv.org |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to elucidate its mechanism of action. frontiersin.orghumanspecificresearch.org These high-throughput methods can provide a holistic snapshot of the molecular changes occurring within a biological system upon treatment with this compound. nih.govresearchgate.net

For instance, transcriptomics (e.g., RNA-Seq) can identify which genes are up- or down-regulated, while proteomics can reveal changes in protein expression and post-translational modifications. humanspecificresearch.org Metabolomics can detect shifts in the cellular metabolic landscape, providing further clues about the affected pathways. frontiersin.org The true power lies in "multi-omics" or "trans-omics," which involves the computational integration of these different data layers. nih.govnih.govnih.gov This approach can uncover complex molecular networks and signaling cascades modulated by this compound, leading to a more comprehensive understanding of its therapeutic effects and potential off-target activities. nih.gov

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Biological Molecules Analyzed | Potential Application for this compound |

|---|---|---|

| Genomics | DNA | Identifies genetic variations that may influence an individual's response to this compound. |

| Transcriptomics | RNA transcripts | Reveals changes in gene expression patterns in cells or tissues treated with this compound to identify affected pathways. humanspecificresearch.org |

| Proteomics | Proteins | Measures global changes in protein abundance and post-translational modifications to identify direct and indirect protein targets. humanspecificresearch.org |

| Metabolomics | Metabolites | Analyzes shifts in the cellular metabolome to understand the downstream functional consequences of this compound's activity. humanspecificresearch.org |

| Multi-omics/Trans-omics | Integrated analysis of multiple data types | Combines data from the above technologies to construct detailed molecular networks and gain a holistic understanding of this compound's mechanism of action. nih.gov |

Application of Artificial Intelligence and Machine Learning in Predictive Bioactivity and SAR

The intersection of chemistry and artificial intelligence (AI) is revolutionizing drug discovery. nih.gov AI and machine learning (ML) algorithms can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. researchgate.netnih.gov In the context of this compound, these technologies represent a powerful tool for accelerating the discovery of new, potent analogs. By generating a sufficiently large dataset of this compound derivatives and their corresponding biological activities (from the analog libraries described in section 8.1), ML models can be trained to predict the bioactivity of novel, yet-to-be-synthesized compounds. drugdiscoverychemistry.commdpi.com

This predictive capability can be used to perform in silico screening of virtual libraries, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. mdpi.com Furthermore, AI can be used to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models, which provide deep insights into how specific structural features of the this compound scaffold contribute to its biological function. mdpi.compreprints.orgresearchgate.net These models can guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Table 4: AI/ML Applications in this compound Drug Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Bioactivity Screening | ML models are trained on known compound-activity data to predict the activity of new molecules. nih.gov | Rapidly screens virtual libraries of this compound analogs to identify high-potential candidates for synthesis. mdpi.com |

| QSAR Modeling | Establishes a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.compreprints.org | Provides a deeper understanding of the this compound SAR, guiding the design of more effective analogs. |

| De Novo Drug Design | Generative AI models design entirely new molecules with desired properties. nih.gov | Can propose novel molecular scaffolds inspired by this compound but with potentially superior drug-like properties. |

| Target Prediction | Algorithms predict the likely protein targets of a small molecule based on its structure and other properties. nih.govnih.gov | Can generate hypotheses about the molecular targets of this compound, complementing experimental approaches. |

Q & A

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s neuroprotective mechanisms?

- Methodological Answer : Use SH-SY5Y cells for preliminary neurotoxicity screening (MTT assay, ROS measurement). For mechanistic studies, employ transgenic mice (e.g., APP/PS1 for Alzheimer’s models) with behavioral tests (Morris water maze) and immunohistochemistry for Aβ plaques .

Data Reproducibility & Reporting

Q. How can researchers standardize the reporting of this compound’s IC50 values in enzyme inhibition studies?

Q. Q. What protocols ensure reproducibility in isolating this compound from polymorphic Aconitum populations?

- Methodological Answer : Document geographic origin, harvest season, and voucher specimen IDs. Use DNA barcoding (ITS2, matK) to verify species. Publish HPLC fingerprints and NMR spectra in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.